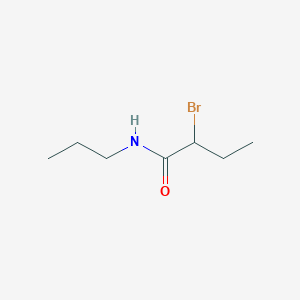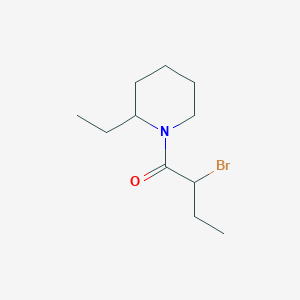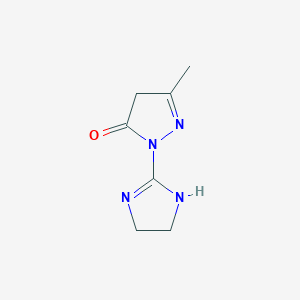![molecular formula C15H15NOS B3033751 (2E)-3-[(2,3-dimethylphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 1164526-97-9](/img/structure/B3033751.png)
(2E)-3-[(2,3-dimethylphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one
概要
説明
(2E)-3-[(2,3-dimethylphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones This compound is characterized by the presence of a thiophene ring and a dimethylphenylamino group attached to a propenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(2,3-dimethylphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one typically involves the condensation of 2,3-dimethylaniline with thiophene-2-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(2E)-3-[(2,3-dimethylphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the enone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
(2E)-3-[(2,3-dimethylphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials and dyes.
作用機序
The mechanism of action of (2E)-3-[(2,3-dimethylphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with cellular receptors to induce a biological response.
類似化合物との比較
Similar Compounds
- (2E)-3-[(2,4-dimethylphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one
- (2E)-3-[(2,5-dimethylphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one
- (2E)-3-[(3,4-dimethylphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-3-[(2,3-dimethylphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one lies in its specific substitution pattern on the phenyl ring and the presence of the thiophene moiety. These structural features confer distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets.
特性
IUPAC Name |
(E)-3-(2,3-dimethylanilino)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-11-5-3-6-13(12(11)2)16-9-8-14(17)15-7-4-10-18-15/h3-10,16H,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZVLMLBZQVCKJ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC=CC(=O)C2=CC=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/C=C/C(=O)C2=CC=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-4-ethylpiperazine](/img/structure/B3033671.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide](/img/structure/B3033673.png)









